molecular formula C9H8O B1194528 2H-Chromene CAS No. 254-04-6

2H-Chromene

Cat. No. B1194528
CAS RN: 254-04-6
M. Wt: 132.16 g/mol
InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
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Patent
US04230624

Procedure details

The cyclisation is effected by dropwise addition of a solution of sodium t-amylate in toluene to the aforementioned phosphonium salt in suspension in the same solvent heated under reflux. After each addition, the yellow colouring of the phosphorane appears and then disappears almost immediately. After filtration of the sodium bromide, the toluene is evaporated and the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane.
[Compound]
Name
sodium t-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphorane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[PH4+].[O:2]1[CH2:6][CH2:5][CH:4]=P1.[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[O:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:4]=[CH:5][CH2:6]1

Inputs

Step One
Name
sodium t-amylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
phosphorane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1P=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
After each addition
FILTRATION
Type
FILTRATION
Details
After filtration of the sodium bromide
CUSTOM
Type
CUSTOM
Details
the toluene is evaporated
CUSTOM
Type
CUSTOM
Details
the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane

Outcomes

Product
Name
Type
Smiles
O1CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.